REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][CH:7]([N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[C:34](Cl)(Cl)=[S:35].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>O.C(Cl)(Cl)Cl>[N:1]([C:2]1[CH:28]=[CH:27][C:5]([CH2:6][CH:7]([N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25])[CH2:8][N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:14][C:15]([OH:17])=[O:16])=[CH:4][CH:3]=1)=[C:34]=[S:35] |f:1.2|
|
Name
|
|
Quantity
|
0.33 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred rapidly in a 10 ml round bottom flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluted with acetonitrile:water (30:8)
|
Type
|
WASH
|
Details
|
The product eluted from the column cleanly
|
Type
|
CUSTOM
|
Details
|
re-purified immediately
|
Name
|
|
Type
|
|
Smiles
|
N(=C=S)C1=CC=C(CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |